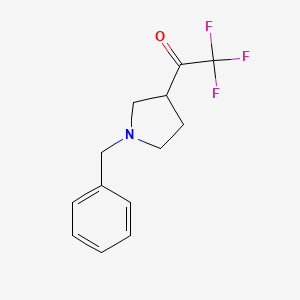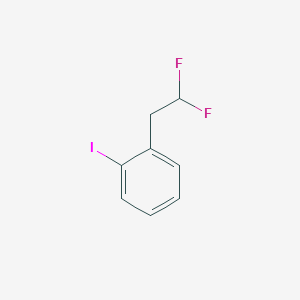
1-(2,2-Difluoroethyl)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a 2,2-difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-2-iodobenzene typically involves the reaction of 2-iodobenzene with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2,2-difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoarenes or difluoroethylated benzene derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzene derivative without the iodine substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-1-(2,2-difluoroethyl)benzene, 2-thio-1-(2,2-difluoroethyl)benzene, etc.
Oxidation: Formation of 2-iodobenzoic acid or 1-(2,2-difluoroethyl)benzene.
Reduction: Formation of 1-(2,2-difluoroethyl)benzene.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-2-iodobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target sites. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain the difluoroethyl group and are used in similar applications, such as fungicidal activities.
Ethyl bromodifluoroacetate: Another compound with a difluoroethyl group, used in the synthesis of various chemical compounds.
Uniqueness
1-(2,2-Difluoroethyl)-2-iodobenzene is unique due to the presence of both the iodine atom and the difluoroethyl group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in synthetic chemistry and various applications. The iodine atom allows for further functionalization through substitution reactions, while the difluoroethyl group enhances lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C8H7F2I |
|---|---|
Peso molecular |
268.04 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H7F2I/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,8H,5H2 |
Clave InChI |
SQEAJMIEZIGBBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


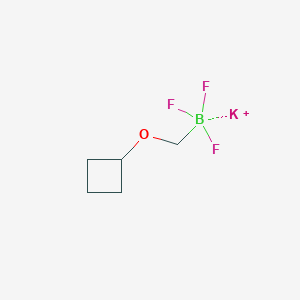

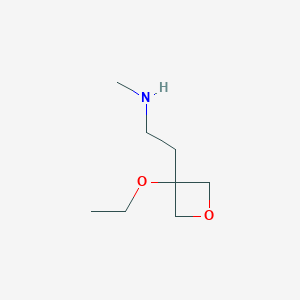
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
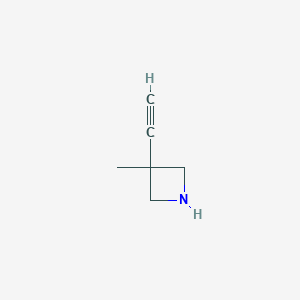


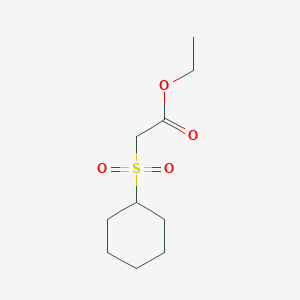
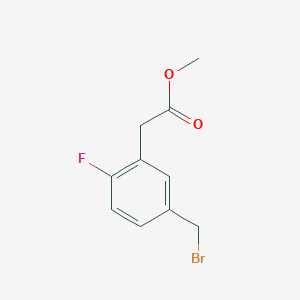

![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)


